Cas no 6141-02-2 (4-Methylquinazolin-2-amine)

4-Methylquinazolin-2-amine is a heterocyclic organic compound featuring a quinazoline core substituted with a methyl group at the 4-position and an amino group at the 2-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its rigid aromatic framework enhances binding affinity in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents. The compound exhibits favorable stability and solubility properties, facilitating its use in diverse synthetic pathways. Its well-defined reactivity profile makes it a valuable building block for researchers developing novel therapeutic or agrochemical compounds.
4-Methylquinazolin-2-amine structure
4-Methylquinazolin-2-amine structure
Product Name:4-Methylquinazolin-2-amine
CAS No:6141-02-2
MF:C9H9N3
MW:159.187861204147
CID:954460
PubChem ID:269325
Update Time:2025-10-12

4-Methylquinazolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Methylquinazolin-2-amine
    • 2‐AMINO‐4‐METHYLQUINAZOLINE
    • 2-Amino-4-methyl-chinazolin
    • 2-amino-4-methylquinazoline
    • 4-methyl-2-aminoquinazoline
    • 4-methyl-2-quinazolinamine
    • 4-Methyl-chinazolin-2-ylamin
    • 4-methyl-quinazolin-2-ylamine
    • DTXSID10296593
    • RWDYNDCLJPWKJU-UHFFFAOYSA-N
    • CHEMBL1441434
    • NCGC00014114
    • Z57166964
    • 6141-02-2
    • FT-0766157
    • MFCD03164950
    • NCIStruc1_000219
    • NSC-110275
    • methyl-[amino]quinazoline
    • NCI110275
    • NCGC00014114-02
    • NSC110275
    • NCGC00097223-01
    • NCI60_000243
    • SCHEMBL377227
    • NCIStruc2_000138
    • CCG-37993
    • CHEBI:203670
    • Oprea1_804244
    • BDBM50241663
    • AKOS005379039
    • EN300-7816608
    • DB-072951
    • STK023736
    • MDL: MFCD03164950
    • Inchi: 1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12)
    • InChI Key: RWDYNDCLJPWKJU-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC(C)=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 159.08000
  • Monoisotopic Mass: 159.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Density: 1.238
  • Melting Point: 159-160 ºC
  • PSA: 51.80000
  • LogP: 2.10160

4-Methylquinazolin-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 4-Methylquinazolin-2-amine

4-Methylquinazolin-2-amine (CAS No. 6141-02-2): A Comprehensive Overview of Its Chemical Properties, Pharmacological Activities, and Research Advancements in Biomedical Science

4-Methylquinazolin-2-amine, also known by its CAS No. 6141-02-2, is a heterocyclic compound belonging to the quinazolinone family. This class of molecules has garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles and structural versatility. The 4-Methylquinazolin-2-amine scaffold exhibits unique chemical properties that make it an attractive candidate for drug discovery, particularly in the development of therapeutics targeting oncology, neurodegenerative disorders, and inflammatory conditions.

Structurally, 4-Methylquinazolin-2-amine is characterized by a six-membered quinazoline ring fused to a pyrimidine ring, with a methyl group substituent at the 4-position. This molecular architecture allows for extensive modification through functional group substitution, enabling the design of compounds with tailored biological activities. Recent studies have highlighted the importance of the 4-Methylquinazolin-2-amine scaffold in modulating enzyme activity and cellular signaling pathways, which are critical targets in modern drug development.

The CAS No. 6141-02-2 compound has been extensively investigated for its potential as a lead molecule in the development of small-molecule inhibitors. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 4-Methylquinazolin-2-amine derivatives exhibit potent inhibitory activity against the kinase family, including EGFR and SRC, which are implicated in various cancers. These findings underscore the significance of the 4-Methylquinazolin-2-amine scaffold in targeting kinases, a class of enzymes that play a pivotal role in cellular proliferation and survival.

Recent advancements in computational chemistry have further enhanced the understanding of the 4-Methylquinazolin-2-amine structure. Molecular docking studies and quantum mechanical calculations have revealed that the spatial arrangement of the quinazoline ring and the methyl substituent significantly influence the compound's binding affinity to target proteins. This insight has enabled researchers to optimize the 4-Methylquinazolin-2-amine scaffold through rational drug design, resulting in improved potency and selectivity for specific therapeutic applications.

In the realm of oncology, 4-Methylquinazolin-2-amine has shown promise as a potential therapeutic agent for cancers driven by aberrant kinase signaling. A 2024 preclinical study published in Cancer Research reported that derivatives of 4-Methylquinazolin-2-amine effectively suppressed the growth of non-small cell lung cancer (NSCLC) xenograft models by inhibiting the EGFR pathway. These results suggest that the 4-Methylquinazolin-2-amine scaffold may serve as a valuable platform for the development of targeted therapies in oncology.

Additionally, the 4-Methylquinaz,2-amine compound has been explored for its potential in neurodegenerative diseases. A 2023 study published in Neuropharmacology demonstrated that 4-Methylquinazolin-2-amine derivatives exhibit neuroprotective effects by modulating the activity of the NMDA receptor, which is implicated in the pathophysiology of Alzheimer's disease and Parkinson's disease. These findings highlight the versatility of the 4-Methylquinazolin-2-amine scaffold in addressing complex biological mechanisms associated with neurodegenerative conditions.

The synthesis of 4-Methylquinazolin-2-amine has also been a focus of recent research, with efforts aimed at developing efficient and scalable methods for its production. A 2024 study in Organic Letters described a novel synthetic route involving the use of microwave-assisted chemistry to achieve high-yield synthesis of 4-Methylquinazolin-2-amine derivatives. This advancement is critical for the pharmaceutical industry, as it enables the rapid generation of diverse analogs for further biological evaluation.

Furthermore, the 4-Methylquinazolin-2-amine scaffold has been investigated for its anti-inflammatory properties. A 2023 study in Journal of Inflammation Research reported that certain 4-Methylquinazolin-2-amine derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as adjunctive therapies for inflammatory disorders. These findings align with the growing interest in developing small-molecule inhibitors for the treatment of chronic inflammatory conditions.

Despite its promising therapeutic potential, the 4-Methylquinazolin-2-amine scaffold also presents challenges that require further investigation. For example, the potential for off-target effects and toxicity must be carefully evaluated during drug development. Recent studies have focused on optimizing the 4-Methylquinazolin-2-amine structure to enhance its safety profile while maintaining efficacy. This includes the incorporation of substituents that improve metabolic stability and reduce the risk of adverse effects.

In conclusion, 4-Methylquinazolin-2-amine (CAS No. 6141-02-2) represents a versatile and promising scaffold in pharmaceutical research. Its structural adaptability and potential for modulating diverse biological targets make it a valuable platform for the development of novel therapeutics. Ongoing research continues to expand the understanding of the 4-Methylquinazolin-2-amine scaffold, with the goal of translating its chemical properties into effective treatments for a wide range of diseases.

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